molecular formula C8H18N2O3S B1461819 2-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]ethan-1-amine CAS No. 926232-66-8

2-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]ethan-1-amine

Cat. No. B1461819
CAS RN: 926232-66-8
M. Wt: 222.31 g/mol
InChI Key: ZNZUUGNAXHZIDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]ethan-1-amine is a chemical compound with the CAS Number: 926232-66-8 . It has a molecular weight of 222.31 and its molecular formula is C8H18N2O3S . It is typically available in powder form .


Physical And Chemical Properties Analysis

2-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]ethan-1-amine is a powder . The storage temperature is room temperature . Unfortunately, the search results do not provide more detailed physical and chemical properties such as boiling point, melting point, solubility, etc.

Scientific Research Applications

Pharmaceutical Research

This compound, with the CAS number 926232-66-8 , is utilized in pharmaceutical research due to its potential as a building block for more complex molecules. Its morpholine ring and sulfonyl functional group make it a candidate for creating new pharmacophores, which are parts of a molecular structure that is responsible for a particular biological interaction .

Material Science

In material science, the compound’s unique structure could be explored for the development of novel materials with specific properties, such as increased thermal stability or unique electrical characteristics. Its ability to act as a polymerization agent can be particularly valuable in creating new types of plastics or resins .

Chemical Synthesis

As a reagent, “2-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]ethan-1-amine” is used in chemical synthesis to introduce the morpholine moiety into larger molecules. This can be crucial for synthesizing compounds with desired properties, such as increased solubility or stability .

Chromatography

In chromatography, this compound could be used to modify the stationary phase, thereby affecting the separation process of different molecules based on their interaction with the modified phase. This application is essential for analytical purposes and in the purification of complex mixtures .

Analytical Chemistry

The compound’s structure allows it to serve as a standard or reference material in analytical chemistry. It can help in calibrating instruments or in method development for the detection and quantification of similar compounds .

Life Sciences

In life sciences, the compound may be used in the study of cell biology, particularly in understanding the role of morpholine derivatives in cellular processes. It could also be used in the development of probes or markers for imaging applications .

Biochemistry

The sulfonyl group in the compound’s structure makes it a potential candidate for enzyme inhibition studies. Researchers can use it to investigate the inhibition mechanisms of enzymes that interact with sulfonyl-containing substrates or inhibitors .

Neuroscience

Given the morpholine core’s relevance in neuroscience, this compound could be used in the synthesis of molecules that target neurological pathways or receptors. This is particularly significant in the development of drugs for treating neurological disorders .

properties

IUPAC Name

2-(2,6-dimethylmorpholin-4-yl)sulfonylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O3S/c1-7-5-10(6-8(2)13-7)14(11,12)4-3-9/h7-8H,3-6,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNZUUGNAXHZIDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]ethan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]ethan-1-amine
Reactant of Route 2
2-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]ethan-1-amine
Reactant of Route 3
2-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]ethan-1-amine
Reactant of Route 4
2-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]ethan-1-amine
Reactant of Route 5
2-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]ethan-1-amine
Reactant of Route 6
2-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]ethan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.